Benzaldehyde S-ethylthioxime
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Overview
Description
Benzaldehyde S-ethylthioxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This compound is specifically derived from benzaldehyde, where the aldehyde group is converted into an oxime group with an ethylthio substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde S-ethylthioxime typically involves the reaction of benzaldehyde with S-ethylthiohydroxylamine. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the oxime. The general reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CHO} + \text{HSCH}_2\text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}=N\text{OH} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde S-ethylthioxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitriles.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted oximes.
Scientific Research Applications
Benzaldehyde S-ethylthioxime has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde S-ethylthioxime involves its interaction with cellular macromolecules. The oxime group can form Schiff bases with free amino groups of proteins, leading to the formation of stable adducts. This interaction can affect various cellular pathways and molecular targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde oxime: Lacks the ethylthio substituent.
Benzaldehyde S-methylthioxime: Contains a methylthio group instead of an ethylthio group.
Benzaldehyde S-propylthioxime: Contains a propylthio group instead of an ethylthio group.
Uniqueness
Benzaldehyde S-ethylthioxime is unique due to the presence of the ethylthio group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
61076-37-7 |
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Molecular Formula |
C9H11NS |
Molecular Weight |
165.26 g/mol |
IUPAC Name |
N-ethylsulfanyl-1-phenylmethanimine |
InChI |
InChI=1S/C9H11NS/c1-2-11-10-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
RJILZRVIPJKDMC-UHFFFAOYSA-N |
Canonical SMILES |
CCSN=CC1=CC=CC=C1 |
Origin of Product |
United States |
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